molecular formula C23H22N2O3S B2965865 4-(2,5-dimethylbenzyl)-2-(2-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide CAS No. 942034-66-4

4-(2,5-dimethylbenzyl)-2-(2-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Cat. No. B2965865
CAS RN: 942034-66-4
M. Wt: 406.5
InChI Key: IZYYQMDOTOGXJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,5-dimethylbenzyl)-2-(2-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C23H22N2O3S and its molecular weight is 406.5. The purity is usually 95%.
BenchChem offers high-quality 4-(2,5-dimethylbenzyl)-2-(2-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2,5-dimethylbenzyl)-2-(2-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

This compound is part of a broader family of benzothiadiazines, which have been extensively studied for their versatile reactivity and potential as chemical intermediates in synthesizing novel heterocyclic compounds. For instance, research by Knollmüller et al. (1971) discusses the synthesis of cyclic and bicyclic sulfamides, including benzothiadiazine dioxides, through the reaction of 2-aminobenzylamine with sulfamide, leading to various derivatives through subsequent reactions with alkyl halides and halogenated compounds Knollmüller, 1971. Such synthetic routes highlight the compound's utility in generating complex molecular structures with potential biological activities.

Potential Biological Activities

Research into the biological activities of benzothiadiazine derivatives has shown promising results in various domains, including antioxidative, antibacterial, and antiproliferative properties. Ahmad et al. (2010) synthesized a series of N'-arylmethylidene derivatives with potential antioxidant and antibacterial activities, starting from commercially available saccharine, indicating the compound's relevance in medicinal chemistry Ahmad, 2010. Furthermore, Tait et al. (1996) explored the free radical scavenging activity of benzothiadiazine derivatives, providing insights into their potential use in developing new antioxidant therapies Tait, 1996.

properties

IUPAC Name

4-[(2,5-dimethylphenyl)methyl]-2-(2-methylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3S/c1-16-12-13-17(2)19(14-16)15-24-21-10-6-7-11-22(21)29(27,28)25(23(24)26)20-9-5-4-8-18(20)3/h4-14H,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZYYQMDOTOGXJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3S(=O)(=O)N(C2=O)C4=CC=CC=C4C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.